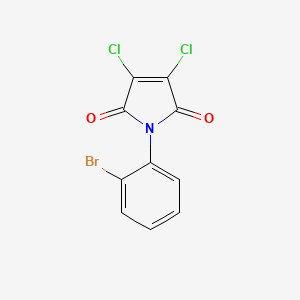
1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and reactivity. It features a pyrrole ring substituted with bromine and chlorine atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The pyrrole ring is then formed through cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing catalysts to enhance reaction efficiency. The use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, is also prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrroles .
Scientific Research Applications
1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2-Bromophenyl)-1H-pyrrole: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the bromine atom, affecting its overall reactivity and applications.
Uniqueness: 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for a broader range of applications compared to its analogs .
Properties
CAS No. |
90188-00-4 |
|---|---|
Molecular Formula |
C10H4BrCl2NO2 |
Molecular Weight |
320.95 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-5-3-1-2-4-6(5)14-9(15)7(12)8(13)10(14)16/h1-4H |
InChI Key |
MCVWRGJSRMUXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
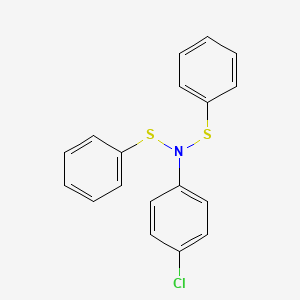
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
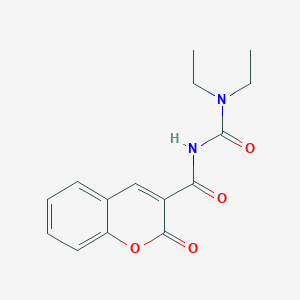
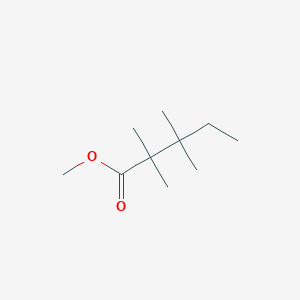
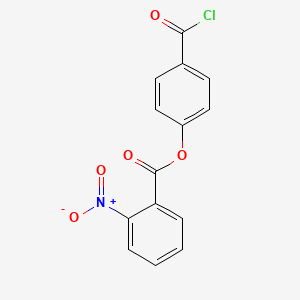
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
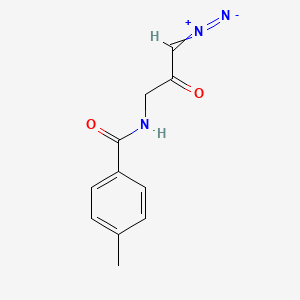
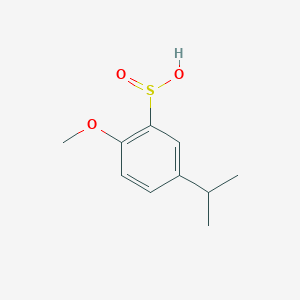
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
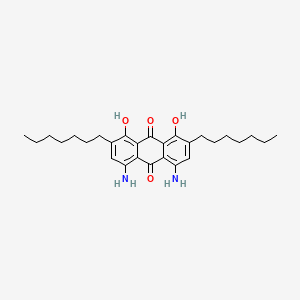
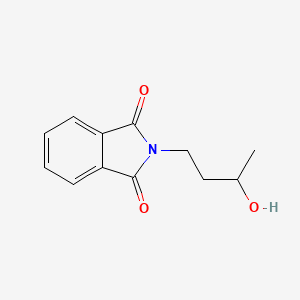
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
